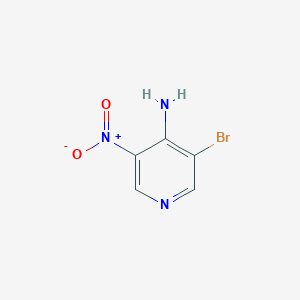

3-Bromo-5-nitropyridin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDLBXRMNSJEPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407373 | |

| Record name | 3-bromo-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89284-05-9 | |

| Record name | 3-bromo-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-bromo-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-nitropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-5-nitropyridin-4-amine, a key chemical intermediate. The information herein is intended to support research and development activities by providing essential data and procedural insights.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound (CAS Number: 89284-05-9).

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄BrN₃O₂ | [1][2][3][4] |

| Molecular Weight | 218.01 g/mol | [1][3] |

| Melting Point | 174-175 °C | [2][5] |

| Boiling Point | 346.5 °C at 760 mmHg | [5] |

| Density | 1.929 g/cm³ | [5] |

| Flash Point | 163.4 °C | [5] |

| LogP (octanol-water partition coefficient) | 1.3345 | [1] |

| Topological Polar Surface Area (TPSA) | 82.05 Ų | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

Experimental Protocols

Objective: To determine the melting point range of this compound using a standard capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (closed at one end)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered using a mortar and pestle to ensure uniform packing.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the closed end. This process is repeated until a sample column of 2-3 mm in height is achieved.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

The apparatus is heated at a rapid rate initially to approach the expected melting point (e.g., to within 20°C of 174°C).

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

-

Data Recording: The observed melting point range is recorded. For a pure substance, this range is typically narrow (0.5-2°C).

Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of chemical compounds.

Caption: General workflow for determining a physicochemical property.

As this compound is a chemical intermediate, there is no established signaling pathway associated with it. The following diagram illustrates a conceptual synthesis workflow.

Caption: Conceptual workflow for chemical synthesis and purification.

References

- 1. chemscene.com [chemscene.com]

- 2. chemwhat.com [chemwhat.com]

- 3. cynorlaboratories.com [cynorlaboratories.com]

- 4. PubChemLite - 4-amino-3-bromo-5-nitropyridine (C5H4BrN3O2) [pubchemlite.lcsb.uni.lu]

- 5. 4-Amino-3-Bromo-5-Nitropyridine CAS 89284-05-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

An In-depth Technical Guide to 3-Bromo-5-nitropyridin-4-amine (CAS Number: 89284-05-9)

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 3-Bromo-5-nitropyridin-4-amine, a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, reactivity, and potential applications, offering a valuable resource for researchers in the field.

Chemical and Physical Properties

This compound is a substituted pyridine derivative characterized by the presence of bromo, nitro, and amino functional groups. These groups confer distinct reactivity and potential for further chemical modification. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 89284-05-9 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Amino-3-bromo-5-nitropyridine, 3-Bromo-5-nitro-4-pyridinamine | [1][2] |

| Molecular Formula | C₅H₄BrN₃O₂ | [1][2] |

| Molecular Weight | 218.01 g/mol | [1][2] |

| Melting Point | 174-175 °C | [1] |

| Boiling Point | 346.5 °C at 760 mmHg | [1] |

| Density | 1.929 g/cm³ | [1] |

| Flash Point | 163.4 °C | [1] |

| Appearance | Not specified, likely a solid | |

| Solubility | Not specified |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from the synthesis of 2-amino-5-bromo-3-nitropyridine[3][4]):

Step 1: Bromination of 4-Aminopyridine to 3-Bromo-4-aminopyridine

-

Materials: 4-Aminopyridine, Acetic Acid, Bromine.

-

Procedure:

-

Dissolve 4-aminopyridine in glacial acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and condenser.

-

Cool the solution to below 20 °C in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise with vigorous stirring, maintaining the temperature below 20 °C.

-

After the addition is complete, allow the mixture to stir for an additional hour.

-

Neutralize the reaction mixture with a 40% sodium hydroxide solution with cooling.

-

Collect the precipitated 3-bromo-4-aminopyridine by filtration, wash with water, and dry.

-

Step 2: Nitration of 3-Bromo-4-aminopyridine to this compound

-

Materials: 3-Bromo-4-aminopyridine, Concentrated Sulfuric Acid, Concentrated Nitric Acid.

-

Procedure:

-

In a three-necked flask immersed in an ice bath and equipped with a stirrer and dropping funnel, add concentrated sulfuric acid.

-

Slowly add 3-bromo-4-aminopyridine to the sulfuric acid, ensuring the temperature does not exceed 5 °C.

-

Add concentrated nitric acid dropwise with stirring at 0 °C.

-

After the addition, stir the mixture at 0 °C for one hour, then at room temperature for one hour, and finally at 50-60 °C for one hour.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize with 40% sodium hydroxide solution.

-

Collect the yellow precipitate of this compound by filtration, wash with water until the washings are sulfate-free, and dry.

-

Spectroscopic Data

No specific experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound was found in the searched literature. However, data for the related isomer, 2-amino-5-bromo-3-nitropyridine, is available and can serve as a reference for characterization.[5]

Predicted Spectroscopic Features:

-

¹H NMR: The spectrum is expected to show two singlets in the aromatic region corresponding to the two pyridine protons, and a broad singlet for the amino protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and bromo groups.

-

¹³C NMR: The spectrum should display five distinct signals for the pyridine ring carbons. The carbons attached to the bromine and nitro groups will be significantly deshielded.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and an M+2 peak with approximately equal intensity, which is characteristic of a monobrominated compound.

Reactivity and Potential for Derivatization

The chemical structure of this compound offers multiple avenues for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.

Potential reaction sites on this compound.

-

Amino Group: The 4-amino group can undergo standard reactions such as N-alkylation, N-arylation, and acylation, allowing for the introduction of various side chains.

-

Bromo Group: The bromine atom at the 3-position is susceptible to nucleophilic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations.[6] This enables the formation of carbon-carbon and carbon-nitrogen bonds, respectively, to introduce diverse aryl, heteroaryl, or amino substituents.

-

Nitro Group: The 5-nitro group can be readily reduced to an amino group, providing another site for functionalization or for the construction of fused heterocyclic ring systems.

Applications in Drug Discovery and Development

While no specific biological activity has been reported for this compound itself, its structural motifs are prevalent in a wide range of biologically active molecules. Substituted nitropyridines are known to be important intermediates in the synthesis of various pharmaceuticals.[3][7][8]

Potential as a Kinase Inhibitor Scaffold:

The pyridine ring is a common scaffold in many kinase inhibitors, often forming key hydrogen bond interactions within the ATP-binding site of the kinase.[9] The trifunctional nature of this compound makes it an attractive starting material for the synthesis of kinase inhibitor libraries. By systematically modifying the three reactive sites, medicinal chemists can explore the structure-activity relationships (SAR) to develop potent and selective inhibitors for various kinase targets implicated in diseases such as cancer.

Hypothetical role of a derivative as a kinase inhibitor.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for the synthesis of complex heterocyclic molecules. Its trifunctional nature allows for a wide range of chemical transformations, making it an attractive building block for the development of novel therapeutics, particularly in the area of kinase inhibition. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and development.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemscene.com [chemscene.com]

- 5. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Molecular Structure of 4-amino-3-bromo-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 4-amino-3-bromo-5-nitropyridine. The document consolidates available data on its chemical identity, physicochemical characteristics, and spectroscopic profile. While experimental data on its detailed molecular geometry and reactivity is limited in publicly accessible literature, this guide furnishes available information and provides context through data on analogous compounds. Included are a detailed synthesis protocol, predicted spectroscopic data, and a discussion of its potential relevance in medicinal chemistry.

Chemical Identity and Physical Properties

4-amino-3-bromo-5-nitropyridine is a substituted pyridine derivative. Its core structure consists of a pyridine ring functionalized with an amino group at position 4, a bromine atom at position 3, and a nitro group at position 5.

| Identifier | Value |

| IUPAC Name | 3-bromo-5-nitropyridin-4-amine[1] |

| CAS Number | 89284-05-9[1][2] |

| Molecular Formula | C₅H₄BrN₃O₂[1][2] |

| Molecular Weight | 218.01 g/mol [1] |

| Canonical SMILES | C1=C(C(=C(C=N1)Br)N)--INVALID-LINK--[O-][1] |

| InChI Key | UXDLBXRMNSJEPB-UHFFFAOYSA-N[1] |

A summary of its key physical properties is presented in the table below.

| Property | Value | Source |

| Melting Point | 174-175 °C | [2] |

| Boiling Point | 346.5 °C at 760 mmHg | [2] |

| Density | 1.929 g/cm³ | [2] |

| Appearance | Solid | [2] |

Molecular Structure and Geometry

Currently, there is no publicly available crystal structure of 4-amino-3-bromo-5-nitropyridine in the Cambridge Structural Database (CSD). The determination of its precise bond lengths, bond angles, and dihedral angles would require experimental analysis, such as X-ray crystallography, or computational modeling.

For context, a computational study on the related molecule 4-amino-3-nitropyridine using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set has been reported.[3] Such computational methods could be employed to predict the optimized geometry of 4-amino-3-bromo-5-nitropyridine. The introduction of a bromine atom at the 3-position is expected to influence the electron distribution and steric interactions within the molecule, thereby affecting its geometry compared to the unsubstituted analog.

Spectroscopic Data

Detailed experimental spectroscopic data for 4-amino-3-bromo-5-nitropyridine is not widely available in peer-reviewed literature. The following sections provide available data and predicted values based on the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A commercial supplier reports the following ¹H NMR data for 4-amino-3-bromo-5-nitropyridine, although the full spectrum and detailed interpretation are not provided.

| Chemical Shift (δ) | Multiplicity | Assignment |

| 8.58 ppm | singlet | H-2 or H-6 |

| 9.19 ppm | singlet | H-2 or H-6 |

Solvent: DMSO-d₆, Frequency: 500 MHz[4]

Predicted ¹³C NMR Data: Predicting the ¹³C NMR chemical shifts for this molecule would require computational chemistry software or comparison with a database of similar compounds. The electron-withdrawing effects of the nitro and bromo groups, and the electron-donating effect of the amino group, will significantly influence the chemical shifts of the pyridine ring carbons.

Infrared (IR) Spectroscopy

| Wavenumber Range (cm⁻¹) | Vibration Type |

| 3500 - 3300 | N-H stretching (amino group) |

| 1640 - 1590 | N-H bending (amino group) |

| 1550 - 1500 and 1350 - 1300 | Asymmetric and symmetric N-O stretching (nitro group) |

| ~1600 | C=C and C=N stretching (pyridine ring) |

| ~1100 - 1000 | C-N stretching |

| ~700 - 550 | C-Br stretching |

Mass Spectrometry (MS)

An electrospray ionization mass spectrum (ESIMS) has been reported to show a molecular ion peak at m/z 218.1 [M+H]⁺, which corresponds to the molecular formula C₅H₄BrN₃O₂.[4] The presence of bromine would result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocols

Synthesis of 4-amino-3-bromo-5-nitropyridine

The following is a detailed protocol for the synthesis of 4-amino-3-bromo-5-nitropyridine, adapted from a reported general procedure.[4]

Workflow for the Synthesis of 4-amino-3-bromo-5-nitropyridine

Caption: A schematic overview of the synthesis process.

Materials:

-

3-nitropyridin-4-amine (10 g, 71.88 mmol)

-

Acetic acid (100 ml)

-

Sodium acetate (NaOAc) (29.50 g, 359 mmol)

-

Bromine (4.43 ml, 86.3 mmol)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

In a sealed tube, mix 3-nitropyridin-4-amine (10 g, 71.88 mmol) with acetic acid (100 ml).

-

Add sodium acetate (29.50 g, 359 mmol) to the mixture.

-

Slowly add bromine (4.43 ml, 86.3 mmol) dropwise to the reaction mixture.

-

Seal the tube and heat the mixture at 100 °C overnight with constant stirring.

-

After the reaction is complete, concentrate the mixture under vacuum.

-

Dissolve the resulting solid in water and alkalize the solution with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic phases, dry them over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate to yield this compound as a yellow solid.[4]

Reactivity and Potential Applications in Drug Development

The molecular structure of 4-amino-3-bromo-5-nitropyridine suggests several avenues for its reactivity and potential applications in medicinal chemistry.

Logical Relationship of Functional Groups and Reactivity

Caption: Functional groups influencing the molecule's reactivity.

The pyridine ring is inherently electron-deficient. The strongly electron-withdrawing nitro group further deactivates the ring towards electrophilic aromatic substitution. Conversely, the amino group is an activating, ortho-para directing group. The interplay of these electronic effects, along with the steric hindrance from the bromine atom, will dictate the regioselectivity of further chemical transformations.

The bromine atom can potentially be displaced via nucleophilic aromatic substitution, providing a handle for introducing diverse functionalities. The nitro group can be reduced to an amino group, opening up further derivatization possibilities, such as the formation of fused heterocyclic systems which are common scaffolds in drug molecules.

While no specific biological activities or signaling pathway involvements have been reported for 4-amino-3-bromo-5-nitropyridine itself, substituted aminopyridines are a well-established class of compounds with a broad range of pharmacological activities. For instance, 4-aminopyridine is a potassium channel blocker used in the treatment of multiple sclerosis.[5] The unique substitution pattern of the title compound makes it an interesting scaffold for library synthesis in drug discovery programs targeting various enzymes and receptors.

Conclusion

4-amino-3-bromo-5-nitropyridine is a readily synthesizable, yet under-characterized, substituted pyridine derivative. This guide has consolidated the available information on its molecular structure and properties. The lack of detailed experimental data highlights an opportunity for further research to fully elucidate its structural and reactive characteristics. Its functional group arrangement presents a versatile platform for the synthesis of novel compounds with potential applications in medicinal chemistry and drug development. Future studies involving X-ray crystallography, comprehensive spectroscopic analysis, and biological screening are warranted to unlock the full potential of this molecule.

References

3-Bromo-5-nitropyridin-4-amine IUPAC name and synonyms

An In-depth Technical Guide to 3-Bromo-5-nitropyridin-4-amine

Introduction

This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its substituted pyridine ring, featuring an amine, a bromine atom, and a nitro group, offers multiple reactive sites for further chemical modifications. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, tailored for researchers and professionals in drug development.

Nomenclature

The standard nomenclature for this compound is as follows:

-

IUPAC Name : this compound[1]

-

Synonyms : 4-Amino-3-Bromo-5-Nitropyridine, 3-bromo-5-nitro-4-pyridinamine, 4-Pyridinamine, 3-bromo-5-nitro-[2][3]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 89284-05-9 | [2][4] |

| Molecular Formula | C₅H₄BrN₃O₂ | [4] |

| Molecular Weight | 218.01 g/mol | [1][4] |

| Appearance | Solid | [2] |

| Melting Point | 174-175°C | [1][2][5] |

| Boiling Point | 346.5°C at 760 mmHg | [1][2][5] |

| Density | 1.929 g/cm³ | [1][2] |

| Flash Point | 163.4°C | [2] |

| Topological Polar Surface Area (TPSA) | 82.05 Ų | [4] |

| LogP | 1.3345 | [4] |

Synthesis and Reactivity

This compound is a substituted pyridine, and its reactivity is dictated by the electronic effects of the bromo, nitro, and amino groups on the pyridine ring. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The bromine atom can be displaced by various nucleophiles, a common strategy in the synthesis of more complex molecules.

The amino group can be acylated, alkylated, or diazotized, providing further avenues for functionalization. The nitro group can be reduced to an amino group, leading to the formation of diaminopyridine derivatives.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general procedure for the synthesis of a related compound, 2-amino-5-bromo-3-nitropyridine, can be adapted to illustrate a potential synthetic route. This typically involves the nitration of a bromo-aminopyridine precursor.

Example Protocol: Reduction of a Nitro Group (adapted from a similar compound)

This protocol describes the reduction of the nitro group in 2-amino-5-bromo-3-nitropyridine to form 2,3-diamino-5-bromopyridine, illustrating a common transformation for this class of compounds.[6]

-

Reaction Setup : In a 100-mL flask equipped with a reflux condenser, combine 10.9 g (0.05 mole) of the starting amino-bromo-nitropyridine, 30 g of reduced iron, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.[6]

-

Heating : Heat the mixture on a steam bath for 1 hour.[6]

-

Workup : After the reaction is complete, filter the hot mixture to remove the iron, and wash the iron residue with three 10-mL portions of hot 95% ethanol.[6]

-

Isolation : Combine the filtrate and washings and evaporate to dryness.[6]

-

Purification : Recrystallize the dark residue from 50 mL of water to obtain the purified diamino product.[6]

Applications in Research and Drug Discovery

This compound is primarily used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and other biologically active molecules.[5] Its structure allows for selective functionalization, making it a valuable component in medicinal chemistry for creating targeted therapies.[5] It is commonly employed in cross-coupling reactions to introduce aryl or heteroaryl groups, which is a key step in constructing the complex heterocyclic systems found in many anti-inflammatory, anti-cancer, and anti-microbial agents.[5]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 4-Amino-3-Bromo-5-Nitropyridine CAS 89284-05-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. chemwhat.com [chemwhat.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound [myskinrecipes.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of 3-Bromo-5-nitropyridin-4-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-5-nitropyridin-4-amine (CAS No. 89284-05-9).[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document outlines predicted spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), detailed experimental protocols for data acquisition, and a logical workflow for the structural elucidation of this molecule.

Compound Overview

This compound is a substituted pyridine derivative with the molecular formula C₅H₄BrN₃O₂ and a molecular weight of 218.01 g/mol .[1][2][3] Its structure incorporates a pyridine ring, an amine group, a bromine atom, and a nitro group, making it a compound of interest in medicinal chemistry and organic synthesis. Accurate spectroscopic characterization is crucial for its application and further development.

Predicted Spectroscopic Data

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (Proton NMR) | |||

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~8.5 - 8.7 | Singlet | H-2 | The proton adjacent to the ring nitrogen is expected to be the most deshielded. |

| ~8.3 - 8.5 | Singlet | H-6 | The other proton on the pyridine ring. |

| ~6.0 - 7.0 | Broad Singlet | NH₂ | The chemical shift of amine protons can vary significantly depending on solvent and concentration. |

| ¹³C NMR (Carbon-13 NMR) | |||

| Predicted Chemical Shift (δ, ppm) | Assignment | Notes | |

| ~155 - 158 | C-4 | Carbon bearing the amino group. | |

| ~150 - 153 | C-2 | Carbon adjacent to the ring nitrogen. | |

| ~140 - 143 | C-6 | ||

| ~135 - 138 | C-5 | Carbon bearing the nitro group. | |

| ~110 - 115 | C-3 | Carbon bearing the bromine atom. |

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1640 - 1600 | Strong | N-H bending (scissoring) |

| 1550 - 1475 | Strong | Asymmetric NO₂ stretching |

| 1360 - 1290 | Strong | Symmetric NO₂ stretching |

| 1600 - 1450 | Medium to Weak | Aromatic C=C and C=N stretching |

| ~850 | Medium | C-N stretching |

| ~700 - 550 | Medium to Strong | C-Br stretching |

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z Value | Assignment | Notes |

| 217/219 | [M]⁺ | Molecular ion peak. The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately 1:1 intensity ratio. |

| 200/202 | [M-OH]⁺ | Loss of a hydroxyl radical from the nitro group (a common fragmentation pathway for nitroaromatic compounds). |

| 171/173 | [M-NO₂]⁺ | Loss of the nitro group. |

| 121 | [M-Br-NO]⁺ | Subsequent fragmentation involving loss of bromine and nitric oxide. |

| 92 | [C₅H₄N₂]⁺ | Fragmentation of the pyridine ring. |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for observing exchangeable protons like those of the amine group.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are recommended.

-

-

2D NMR Experiments : For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation : Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition :

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range (e.g., 50-500 amu).

-

-

Data Analysis :

-

Identify the molecular ion peak. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should result in two peaks of nearly equal intensity separated by 2 m/z units, which is a key diagnostic feature.[5]

-

Analyze the fragmentation pattern to confirm the structure of the compound.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

References

An In-depth Technical Guide to the Reactivity and Electronic Effects of 3-Bromo-5-nitropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and electronic properties of 3-Bromo-5-nitropyridin-4-amine (CAS No. 89284-05-9). This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science due to its versatile reactive sites. The strategic positioning of an amino group, a bromine atom, and a nitro group on the pyridine core creates a unique electronic landscape, dictating its reactivity towards various transformations. This document outlines the electronic influence of each substituent, details key chemical reactions with generalized experimental protocols, and presents available physicochemical and spectroscopic data.

Introduction

This compound is a substituted pyridine featuring an electron-donating amino group and two electron-withdrawing groups: a bromine atom and a nitro group. This arrangement of substituents on the inherently electron-deficient pyridine ring results in a molecule with distinct reactive centers, making it a valuable building block for the synthesis of more complex heterocyclic systems. Understanding the interplay of the electronic effects of these functional groups is crucial for predicting the molecule's behavior in chemical reactions and for designing synthetic routes to novel compounds with desired properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 89284-05-9 | [1][2] |

| Molecular Formula | C₅H₄BrN₃O₂ | [1][2] |

| Molecular Weight | 218.01 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 174-175 °C | |

| Boiling Point | 346.5 °C at 760 mmHg | [2] |

| Density | 1.929 g/cm³ | [2] |

| Flash Point | 163.4 °C | [2] |

| InChI | 1S/C5H4BrN3O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H,(H2,7,8) | [1] |

| SMILES | C1=C(C(=C(C=N1)Br)N)--INVALID-LINK--[O-] |

Electronic Effects of Substituents

The reactivity of the this compound ring is governed by the cumulative electronic effects of its substituents. The interplay of inductive and resonance effects determines the electron density at various positions of the pyridine ring, thereby influencing its susceptibility to electrophilic and nucleophilic attack.

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions.

-

Amino Group (-NH₂ at C4): The amino group is a strong electron-donating group, primarily through its positive resonance effect (+R or +M). The lone pair of electrons on the nitrogen atom can delocalize into the pyridine ring, increasing the electron density, especially at the ortho (C3 and C5) and para (C2, relative to the amino group) positions. However, its activating effect is tempered by the presence of two electron-withdrawing groups.

-

Bromo Group (-Br at C3): The bromine atom exhibits a dual electronic effect. It has an electron-withdrawing inductive effect (-I) due to its electronegativity and a weaker electron-donating resonance effect (+R) due to its lone pairs. Overall, halogens are considered deactivating groups in electrophilic aromatic substitution but are ortho-, para-directing. In the context of nucleophilic aromatic substitution, the bromo group can act as a good leaving group.

-

Nitro Group (-NO₂ at C5): The nitro group is a very strong electron-withdrawing group through both a negative inductive effect (-I) and a powerful negative resonance effect (-R). It strongly deactivates the ring towards electrophilic attack and strongly activates it towards nucleophilic attack, particularly at positions ortho and para to it.

The combination of these effects in this compound leads to a highly electron-deficient ring system, making it particularly susceptible to nucleophilic aromatic substitution. The bromine atom at the 3-position is activated for displacement by nucleophiles due to the strong electron-withdrawing nature of the nitro group at the 5-position and the pyridine nitrogen.

Diagram 1: Electronic contributions of substituents.

Chemical Reactivity and Key Transformations

The unique substitution pattern of this compound allows for a range of chemical transformations, making it a versatile synthetic intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, further activated by the nitro group, makes the bromo substituent at the C3 position susceptible to displacement by various nucleophiles.

General Experimental Protocol (Analogous to related compounds):

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as DMF, DMSO, or NMP.

-

Addition of Reagents: Add the nucleophile (1.1-2.0 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine) (2.0-3.0 eq.).

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C. The reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Diagram 2: Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C3 position is a suitable handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

General Experimental Protocol (Analogous to 3-Amino-5-bromopyridine): [3]

-

Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₃PO₄ or K₂CO₃ (2.0 eq.).[3]

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[3]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[3]

-

Reaction Conditions: Heat the mixture to 85-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[4]

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The product is purified by column chromatography.[3]

Diagram 3: Suzuki Cross-Coupling Reaction.

This reaction allows for the formation of a new C-N bond at the C3 position.

General Experimental Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine coupling partner (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the reaction mixture, typically between 80-120 °C, until completion.

-

Work-up and Purification: After cooling, the reaction is quenched, filtered through celite to remove palladium residues, and the filtrate is worked up and purified by chromatography.

Reduction of the Nitro Group

The nitro group at the C5 position can be selectively reduced to an amino group, providing access to 3-bromo-pyridine-4,5-diamine derivatives. These diamines are valuable precursors for the synthesis of various fused heterocyclic systems.

General Experimental Protocol (Analogous to 5-Bromo-3-nitropyridine): [5]

-

Catalytic Hydrogenation:

-

Reaction Setup: Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).

-

Catalyst: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).[5]

-

Reaction Conditions: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete.

-

Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated to yield the product.

-

-

Reduction with Metals in Acidic Media:

-

Reaction Setup: Suspend this compound in a mixture of an alcohol and water or in acetic acid.

-

Reducing Agent: Add a metal such as iron powder, tin(II) chloride, or zinc.[6][7]

-

Reaction Conditions: Heat the reaction mixture to reflux.

-

Work-up: After completion, cool the mixture and filter to remove the metal residues. The filtrate is then neutralized and the product is extracted with an organic solvent.

-

Diagram 4: Reduction of the Nitro Group.

Spectroscopic Data

Expected Spectroscopic Features for this compound:

-

¹H NMR: Two singlets in the aromatic region corresponding to the protons at C2 and C6. The chemical shifts would be influenced by the surrounding substituents. A broad singlet corresponding to the -NH₂ protons would also be present.

-

¹³C NMR: Five distinct signals for the pyridine ring carbons. The carbons attached to the bromine, nitro, and amino groups would show characteristic shifts.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹), and C-Br stretching.

-

Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).

Table 2: Spectroscopic Data for the Analogous 2-Amino-3-bromo-5-nitropyridine [8]

| Spectrum | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.94 (d, J=2.4 Hz, 1H), 8.50 (d, J=2.4 Hz, 1H), 5.67 (brs, 2H) |

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in synthetic organic chemistry. The interplay of its electron-donating and electron-withdrawing substituents creates a unique electronic environment that facilitates a variety of chemical transformations. The primary reactive sites are the bromine atom, which is prone to nucleophilic displacement and participation in cross-coupling reactions, and the nitro group, which can be readily reduced to an amino group. This versatility allows for the strategic introduction of diverse functionalities, making it a valuable precursor for the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science. Further detailed experimental studies on this specific isomer are warranted to fully elucidate its reactivity profile and expand its synthetic utility.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Amino-3,5-dinitropyridine | 31793-29-0 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]

- 7. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

solubility of 3-Bromo-5-nitropyridin-4-amine in common organic solvents

Introduction

3-Bromo-5-nitropyridin-4-amine (CAS No. 89284-05-9) is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1][2] Understanding its solubility in various organic solvents is a critical first step for its use in synthesis, purification, formulation, and various biological assays. Low solubility can lead to challenges in handling, unpredictable results in screenings, and poor bioavailability in drug candidates.[3][4]

This document serves as a technical guide to the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide provides a standardized experimental protocol for determining its solubility. Additionally, a structured table is presented for the systematic recording of experimental data.

Physicochemical Properties of this compound:

-

Melting Point: 174-175 °C[1]

Solubility Data

As of this writing, specific quantitative solubility data for this compound in common organic solvents has not been found in publicly accessible databases. The following table is provided as a template for researchers to systematically record and compare solubility data obtained through experimental determination, such as the protocol outlined in Section 3.0.

Table 1: Experimental Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis | Notes |

|---|---|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | |||||

| N,N-Dimethylformamide (DMF) | |||||

| Tetrahydrofuran (THF) | |||||

| Acetone | |||||

| Acetonitrile (ACN) | |||||

| Ethyl Acetate (EtOAc) | |||||

| Dichloromethane (DCM) | |||||

| Methanol (MeOH) | |||||

| Ethanol (EtOH) |

| Isopropanol (IPA) | | | | | |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5] It involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.[4][5]

3.1 Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps (e.g., 2-4 mL)

-

Analytical balance

-

Orbital shaker or thermomixer with temperature control

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Filtration or centrifugation apparatus to separate solid from the supernatant[3][4]

-

Volumetric flasks and pipettes for dilutions

-

Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

3.2 Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is required to ensure saturation.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). The mixture should be agitated for a sufficient duration to ensure equilibrium is reached. This can range from 18 to 48 hours.[6] Longer incubation times (24 hours or more) are often necessary for thermodynamic solubility.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

-

Quantification:

-

Dilution: Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analysis: Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[3][4] A calibration curve should be prepared using standard solutions of the compound.

-

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

References

In-Depth Technical Guide: Hazards and Safety Precautions for 3-Bromo-5-nitropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of 3-Bromo-5-nitropyridin-4-amine (CAS No. 89284-05-9). The information is intended to support a robust safety culture in research and development environments. Due to the limited availability of extensive toxicological data for this specific compound, a cautious approach, including adherence to best practices for handling hazardous aromatic amines and brominated compounds, is strongly advised.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards identified are irritation to the skin, eyes, and respiratory system.[1] While specific toxicity data is limited, the structural motifs—a brominated pyridine ring, a nitro group, and an amino group—suggest that this compound should be handled with care, as related substances are known to have significant health effects.[2][3]

GHS Hazard Classification:

| Hazard Class | Category |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) |

GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning [4]

-

Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: [4]

-

Prevention: P261, P264, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362

-

Storage: P403+P233, P405

-

Disposal: P501

-

Physical and Chemical Properties

A summary of the available physical and chemical data for this compound is provided below. This information is crucial for the safe design of experiments and for understanding its behavior under various conditions.

| Property | Value |

| Molecular Formula | C₅H₄BrN₃O₂ |

| Molecular Weight | 218.01 g/mol [5] |

| Appearance | Solid |

| Melting Point | 174-175 °C[6] |

| Boiling Point | 346.5 °C at 760 mmHg[6] |

| Flash Point | 163.4 °C[6] |

| Density | 1.929 g/cm³[6] |

Toxicological Information

-

Acute Toxicity: While no specific LD50 or LC50 data is available, the compound is expected to be harmful if swallowed, inhaled, or in contact with skin based on its GHS classification for irritation. Aromatic amines as a class can be toxic and are readily absorbed through the skin.[2]

-

Carcinogenicity and Mutagenicity: There is insufficient data to classify this compound as a carcinogen or mutagen. However, some aromatic amines are known carcinogens.[2][3]

Occupational Exposure Limits

No specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV), have been established for this compound. In the absence of specific limits, it is prudent to handle this compound with engineering controls and personal protective equipment to minimize exposure to the lowest reasonably achievable level. For pyridine and some nitropyridine compounds, OELs have been established and can serve as a conservative reference. For example, the OSHA PEL for pyridine is 5 ppm as an 8-hour time-weighted average.[7][8][9]

Experimental Protocols

Strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

| PPE Item | Specification |

| Eye/Face Protection | Chemical safety goggles and/or a face shield. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |

| Body Protection | A lab coat should be worn. For larger quantities, a chemical-resistant apron is recommended. |

| Respiratory Protection | A NIOSH-approved respirator is necessary if dusts are generated and engineering controls are insufficient. |

Safe Handling Procedures

The following workflow outlines the critical steps for safely handling this compound, from preparation to disposal.

Caption: Workflow for safe handling of this compound.

Weighing and Transferring Solid Compound:

-

Preparation: Always handle the solid form of this compound within a certified chemical fume hood to prevent inhalation of dust.[10] Ensure the fume hood sash is at the appropriate height.

-

Weighing: Use a tared weigh boat or glassine paper on an analytical balance.[11][12] Avoid placing the chemical directly on the balance pan.

-

Transfer: Carefully transfer the weighed solid to the reaction vessel using a spatula. If transferring to a narrow-mouthed flask, use a powder funnel.[12]

-

Residue Management: For quantitative transfers, rinse the weigh boat and funnel with a small amount of the reaction solvent to ensure all the compound is added to the reaction vessel.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It should be stored away from incompatible materials such as strong oxidizing agents. Keep in a dark place under an inert atmosphere.[5]

Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately.

References

- 1. echemi.com [echemi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 15862-31-4|3-Bromo-5-nitropyridin-2-amine|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. nj.gov [nj.gov]

- 8. PYRIDINE | Occupational Safety and Health Administration [osha.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. ehs.wisc.edu [ehs.wisc.edu]

- 11. Chemistry Teaching Labs - Weighing solids [chemtl.york.ac.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

Commercial Sourcing and Technical Data for 3-Bromo-5-nitropyridin-4-amine

For researchers, scientists, and professionals in drug development, the procurement of high-quality chemical intermediates is a critical first step in the research and development pipeline. This technical guide provides an in-depth overview of the commercial availability and technical specifications of 3-Bromo-5-nitropyridin-4-amine (CAS No. 89284-05-9), a key building block in the synthesis of various pharmaceutical compounds.

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. The following table summarizes the offerings from several identified vendors. It is important to note that purity levels and available quantities can vary, and researchers should request certificates of analysis for specific batches.

| Supplier | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Synonyms |

| ChemScene | 89284-05-9 | ≥96%[1] | C₅H₄BrN₃O₂[1] | 218.01[1] | 4-AMino-3-nitro-5-broMopyridine[1] |

| Home Sunshine Pharma | 89284-05-9 | Not Specified | Not Specified | Not Specified | 3-bromo-5-nitro-4-pyridinamine; 3-Bromo-4-amino-5-nitropyridine; 4-Pyridinamine, 3-bromo-5-nitro- |

| Alfa Chemistry | 89284-05-9 | Not Specified | C5H4BrN3O2[2] | 218.01[2] | This compound, 4-Amino-3-bromo-5-nitropyridine[2] |

| Synblock | 89284-05-9 | Not Specified | C5H4BrN3O2[3] | 218.01 | 4-Amino-3-bromo-5-nitropyridine[3] |

| ChemWhat | 89284-05-9 | 97% | C5H4BrN3O2[4] | 218.00816[4] | 4-AMINO-3-BROMO-5-NITROPYRIDINE; 4-AMino-3-nitro-5-broMopyridine[4] |

Physicochemical Properties

The following table outlines key physicochemical properties of this compound, which are essential for its handling, storage, and use in experimental settings.

| Property | Value | Source |

| Melting Point | 174-175℃[2][4] | Alfa Chemistry, ChemWhat |

| Boiling Point | 346.5℃ at 760 mmHg[2] | Alfa Chemistry |

| Density | 1.929 g/cm³[2] | Alfa Chemistry |

| Flash Point | 163.4℃[2] | Alfa Chemistry |

| Storage | 4°C, protect from light[1] | ChemScene |

Experimental Protocols

While specific, detailed experimental protocols for the direct use of this compound are often proprietary or published within the context of larger synthetic efforts, general procedures for reactions involving similar substituted pyridines can provide a strong starting point for researchers. The synthesis of related compounds often involves the bromination and nitration of a pyridine core.

For example, a general procedure for the synthesis of a related isomer, 2-amino-5-bromo-3-nitropyridine, involves the following steps, which can be adapted by a skilled synthetic chemist:

-

Bromination of the Aminopyridine Precursor : The starting aminopyridine is dissolved in a suitable solvent such as acetic acid. Bromine is then added dropwise, often at a controlled temperature to manage the exothermic reaction. The product, the hydrobromide salt of the brominated aminopyridine, may precipitate and can be isolated by filtration after dilution with water and neutralization.

-

Nitration of the Bromo-aminopyridine : The isolated bromo-aminopyridine is carefully added to a strong acid, typically concentrated sulfuric acid, at a reduced temperature (e.g., 0-5°C). A nitrating agent, such as 95% nitric acid, is then added dropwise while maintaining the low temperature. The reaction mixture is subsequently stirred at various temperatures to ensure complete nitration. The product is then precipitated by pouring the reaction mixture onto ice and neutralizing it.

It is crucial to note that the regioselectivity of both bromination and nitration is highly dependent on the directing effects of the substituents already present on the pyridine ring. Therefore, the synthesis of this compound would require a specific starting material and carefully optimized reaction conditions to achieve the desired isomer.

For downstream applications, this compound is a versatile intermediate. The bromine atom can participate in various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents. The nitro group can be readily reduced to an amino group, providing another functional handle for further molecular elaboration.

Supplier Selection Workflow

The process of selecting a suitable chemical supplier is a critical workflow for any research organization. The following diagram illustrates a typical decision-making process.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 3-Bromo-5-nitropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl structures prevalent in medicinally important compounds.[1][2] 3-Bromo-5-nitropyridin-4-amine is a valuable building block in drug discovery, offering multiple points for diversification. The strategic placement of the bromine atom allows for the introduction of various aryl and heteroaryl substituents via Suzuki coupling, while the amino and nitro groups provide handles for further functionalization.

These application notes provide a comprehensive guide for performing Suzuki coupling reactions with this compound. While specific literature on this exact substrate is limited, this document compiles optimized conditions from closely related structures and provides detailed protocols to serve as a robust starting point for reaction development.

Challenges in the Suzuki Coupling of Substituted Pyridines

The Suzuki coupling of bromopyridines, particularly those with additional functional groups, can present several challenges:

-

Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive species and slowing down or halting the catalytic cycle.[1]

-

Substrate Reactivity: The electronic nature of the substituents on the pyridine ring significantly influences the reactivity of the C-Br bond towards oxidative addition. Electron-withdrawing groups, like the nitro group in the target molecule, can enhance reactivity.

-

Side Reactions: Common side reactions include protodeboronation of the boronic acid, debromination of the starting material, and homocoupling of the boronic acid. These can often be minimized by careful control of the reaction atmosphere and conditions.

Data Presentation: Key Reaction Parameters for Substituted Bromopyridines

The following table summarizes typical conditions and reported yields for the Suzuki coupling of structurally analogous aminobromopyridines and nitrobromopyridines. This data provides a strong foundation for the initial design of experiments for this compound.

| Entry | Bromopyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromo-2-methylpyridin-3-amine | Various Arylboronic Acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | Moderate to Good |

| 2 | 3-Amino-5-bromopyridine | Various Arylboronic Acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80-90 | 12-24 | Not Specified |

| 3 | 2-Bromo-5-methylpyridin-4-amine | Various Arylboronic Acids | Pd(OAc)₂ (3) | - | K₂CO₃ | Isopropanol/H₂O | 85-90 | 8-12 | Not Specified |

| 4 | 2-Bromo-5-methylpyridin-4-amine | Various Arylboronic Acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-16 | Not Specified |

| 5 | 3-Bromoquinoline | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | P1-xantphos | - | Not Specified | THF/H₂O | Optimized via automation | - | Optimized Yield |

| 6 | 3-Chloropyridine | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | P1-PCy₃ | - | Not Specified | Not Specified | 110 | 0.17 | 35 |

| 7 | 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 15 | ~56 |

Experimental Protocols

Two detailed protocols are provided below: a general method using conventional heating and a microwave-assisted method for accelerated synthesis. Note: These are generalized procedures and will likely require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid or boronic ester (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0–3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), Toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times, often from hours to minutes.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid or boronic ester (1.5 equiv)

-

Palladium catalyst/ligand system (e.g., Pd(OAc)₂ with a ligand like SPhos or XPhos) (1-5 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane, DMF)

-

Microwave vial with a stir bar

Procedure:

-

Reaction Setup: In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the base (2.0 equiv), the palladium precursor, and the ligand.

-

Solvent Addition: Add the chosen degassed solvent.

-

Sealing: Seal the vial with a cap.

-

Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined for each specific substrate combination.

-

Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Work-up and purify the product as described in the conventional heating protocol.

Mandatory Visualizations

General Suzuki Coupling Workflow

The following diagram illustrates the general experimental workflow for the Suzuki coupling of this compound.

Catalytic Cycle of the Suzuki-Miyaura Coupling

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: 3-Bromo-5-nitropyridin-4-amine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-nitropyridin-4-amine is a key heterocyclic building block utilized in the synthesis of a variety of pharmacologically active molecules. Its distinct substitution pattern, featuring an amine, a nitro group, and a bromine atom on a pyridine ring, provides multiple reactive sites for strategic chemical modifications. This trifunctional nature allows for the construction of complex molecular architectures, particularly fused heterocyclic systems that are prevalent in many targeted therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate in the synthesis of kinase inhibitors, a prominent class of drugs in oncology and immunology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 89284-05-9 | [1] |

| Molecular Formula | C₅H₄BrN₃O₂ | [1] |

| Molecular Weight | 218.01 g/mol | [1] |

| Appearance | Not specified, likely a solid | |

| Purity | ≥96% (commercially available) | [1] |

| Storage | 4°C, protect from light | [1] |

Applications in Pharmaceutical Synthesis

This compound is a valuable precursor for the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt signaling pathway. The pyridine core can be elaborated into various fused heterocyclic systems, such as pyrazolopyrimidines, which are known to bind to the ATP-binding pocket of kinases. The bromo and nitro functionalities allow for sequential reactions to build the desired molecular complexity.

A representative synthetic application is the construction of a pyrazolo[3,4-d]pyrimidine core, a scaffold found in numerous Akt inhibitors like AZD5363 (Capivasertib).[2] The general synthetic strategy involves:

-

Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by a nucleophile, often a nitrogen-containing heterocycle, to introduce a key side chain.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine, which is then poised for cyclization.

-

Cyclization: The newly formed diamine can be cyclized with a suitable one-carbon synthon to form the pyrimidine ring of the pyrazolo[3,4-d]pyrimidine system.

-

Further Functionalization: The remaining positions on the heterocyclic core can be further modified, for example, through Suzuki or Buchwald-Hartwig cross-coupling reactions, to complete the synthesis of the target drug molecule.

Experimental Protocols

The following are detailed, representative protocols for key transformations involving this compound and its derivatives.

Protocol 1: Synthesis of a Pyrazolo[3,4-d]pyrimidine Intermediate

This protocol outlines a plausible multi-step synthesis of a key pyrazolo[3,4-d]pyrimidine intermediate from this compound, based on established synthetic methodologies for related compounds.

Step 1: Nucleophilic Aromatic Substitution with Hydrazine

This step involves the displacement of the bromine atom with hydrazine to form a hydrazinylpyridine intermediate.

-

Reaction Scheme:

-

This compound + Hydrazine → 3-Hydrazinyl-5-nitropyridin-4-amine + HBr

-

-

Reagents and Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (2.0 eq)

-

Ethanol (solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add hydrazine hydrate dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Expected Yield: 70-85%

Step 2: Reduction of the Nitro Group

The nitro group of the hydrazinylpyridine intermediate is reduced to an amine to form a diaminopyridine derivative.

-

Reaction Scheme:

-

3-Hydrazinyl-5-nitropyridin-4-amine + Reducing Agent → 3-Hydrazinyl-5-aminopyridin-4-amine

-

-

Reagents and Materials:

-

3-Hydrazinyl-5-nitropyridin-4-amine (1.0 eq)

-

Palladium on carbon (Pd/C, 10 mol%)

-

Methanol (solvent)

-

Hydrogen gas supply or a hydrogen transfer reagent like ammonium formate

-

Reaction vessel suitable for hydrogenation

-

-

Procedure:

-

Suspend 3-Hydrazinyl-5-nitropyridin-4-amine and Pd/C in methanol in a suitable reaction vessel.

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (or add ammonium formate).

-

Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Expected Yield: 90-98%

Step 3: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core

The diaminopyridine derivative is cyclized with a suitable reagent, such as triethyl orthoformate, to form the fused pyrazolopyrimidine ring system.

-

Reaction Scheme:

-

3-Hydrazinyl-5-aminopyridin-4-amine + Triethyl orthoformate → 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivative

-

-

Reagents and Materials:

-

3-Hydrazinyl-5-aminopyridin-4-amine (1.0 eq)

-

Triethyl orthoformate (excess)

-

p-Toluenesulfonic acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

-

Procedure:

-

Combine the diaminopyridine derivative and a catalytic amount of p-toluenesulfonic acid in excess triethyl orthoformate.

-

Heat the mixture to reflux for 3-5 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

-

The crude product can often be purified by recrystallization or column chromatography.

-

-

Expected Yield: 60-80%

Quantitative Data Summary

The following table summarizes the expected yields for the synthesis of the pyrazolo[3,4-d]pyrimidine intermediate.

| Step | Reaction | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Nucleophilic Aromatic Substitution | Hydrazine hydrate | Ethanol | 4-6 | Reflux | 70-85 |

| 2 | Nitro Group Reduction | Pd/C, H₂ (or HCOONH₄) | Methanol | 2-4 | Room Temp. | 90-98 |

| 3 | Cyclization | Triethyl orthoformate, p-TsOH | Neat | 3-5 | Reflux | 60-80 |

Signaling Pathway and Experimental Workflow Visualization

The synthesized pyrazolo[3,4-d]pyrimidine derivatives are often designed to target protein kinases involved in cell signaling pathways critical for cancer cell growth and survival. A key target is the PI3K/Akt pathway.

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of a pyrazolo[3,4-d]pyrimidine-based Akt inhibitor.

The general workflow for the synthesis and evaluation of a kinase inhibitor from this compound is depicted below.

Caption: General workflow for the synthesis of a kinase inhibitor from this compound.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Bromo-5-nitropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 3-Bromo-5-nitropyridin-4-amine. This compound is a valuable building block in medicinal chemistry and drug discovery due to its activated pyridine ring, which is susceptible to nucleophilic attack. The presence of a nitro group, a strong electron-withdrawing group, and a bromine atom, a good leaving group, facilitates the substitution at the C3 position.

Introduction

Nucleophilic aromatic substitution is a fundamental reaction in the synthesis of functionalized aromatic and heteroaromatic compounds. In the case of this compound, the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group. This activation, combined with the presence of a displaceable bromide, allows for the introduction of a wide range of nucleophiles at the C3 position.

The general mechanism for the SNAr reaction of this compound proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the electron-deficient carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored by the elimination of the bromide leaving group.

It is important to note that in reactions with a closely related analog, 3-bromo-4-nitropyridine, a competing nitro-group migration has been observed, particularly in polar aprotic solvents.[1][2][3][4] This suggests that careful optimization of reaction conditions is crucial to achieve the desired substitution product with this compound.

Data Presentation